4,7-Diazaspiro[2.5]octan-8-one

Medicinal Chemistry Building Block Synthetic Efficiency

Standard piperazines or saturated spirocores lack the rigid 3D orientation and electrophilic lactam needed for target-selective oncology or CNS programs. This compact, sp³-rich scaffold (Fsp³=0.83) offers orthogonal reactivity for diversity-oriented synthesis. - Unprotected secondary amine & lactam carbonyl for direct functionalization - Eliminates Boc deprotection steps & improves atom economy vs. protected analogs (MW 126.16 vs. 212.29) - Validated in p53-Mdm2 inhibitor DS-5272 and ROMK channel patents

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 907973-01-7
Cat. No. B2809151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octan-8-one
CAS907973-01-7
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CC12C(=O)NCCN2
InChIInChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9)
InChIKeyFSLZGHJDIDSIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octan-8-one: Spirocyclic Scaffold for Medicinal Chemistry


4,7-Diazaspiro[2.5]octan-8-one (CAS 907973-01-7) is a spirocyclic heterocyclic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . As a member of the diazaspiro[2.5]octane family, it features a rigid, three-dimensional scaffold defined by a cyclopropane ring fused to a piperazine-like core at a shared spiro carbon, a structural motif valued in medicinal chemistry for its ability to orient substituents into specific vectors within biological targets [1]. Unlike many structurally related building blocks, this compound incorporates a secondary amine and a lactam (ketone) functionality within a compact, sp³-rich framework, providing multiple distinct and modifiable sites for synthetic elaboration.

Why Generic Substitutes Cannot Replace 4,7-Diazaspiro[2.5]octan-8-one


Attempting to substitute 4,7-diazaspiro[2.5]octan-8-one with a simple piperazine, a fully saturated 4,7-diazaspiro[2.5]octane, or a protected derivative like a Boc-protected analog introduces significant and predictable liabilities. Piperazine lacks the rigid spirocyclic cyclopropane ring that defines the three-dimensional orientation of substituents, a key driver of target selectivity and off-target profile optimization [1]. The fully saturated analog 4,7-diazaspiro[2.5]octane lacks the lactam carbonyl, eliminating a critical hydrogen bond acceptor and a site for further functionalization . Furthermore, employing a Boc-protected intermediate (e.g., tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) mandates an additional deprotection step and introduces a higher molecular weight fragment (212.29 g/mol vs. 126.16 g/mol) that reduces atom economy and increases synthetic cost. For research programs specifically requiring a 4,7-diazaspiro[2.5]octane core with a free secondary amine and an electrophilic lactam carbonyl, this specific compound is an irreplaceable building block, as its substitution pattern is not readily replicated by any other commercially available analog.

4,7-Diazaspiro[2.5]octan-8-one vs. Closest Analogs: Quantitative Evidence


Atom Economy Advantage Over Boc-Protected Analogs

4,7-Diazaspiro[2.5]octan-8-one (MW = 126.16 g/mol) provides a significant atom economy advantage over its most common commercially available derivative, 4-Boc-4,7-diazaspiro[2.5]octane (MW = 212.29 g/mol) . The target compound's molecular weight is 86.13 g/mol lower, representing a 40.6% reduction in the mass of the core scaffold incorporated into a final molecule. This lower molecular weight avoids the addition of unnecessary mass, a crucial factor in optimizing lead compounds for desirable physicochemical and pharmacokinetic properties [1].

Medicinal Chemistry Building Block Synthetic Efficiency

Higher sp³ Fraction vs. Aromatic Heterocycles

The compound exhibits a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.83, indicating a high degree of three-dimensionality and saturation . This value is significantly higher than that of many flat, aromatic building blocks commonly used in medicinal chemistry (e.g., Fsp³ = 0 for a phenyl ring). A high Fsp³ is strongly correlated with improved physicochemical properties, such as increased aqueous solubility and lower melting points, and has been shown to correlate with a higher probability of clinical success [1].

Medicinal Chemistry Physicochemical Property Lead Optimization

Lipophilicity and Polar Surface Area Profile

4,7-Diazaspiro[2.5]octan-8-one exhibits a computed consensus Log P of -0.11 and a topological polar surface area (TPSA) of 41.13 Ų . This low lipophilicity and moderate polarity distinguish it from more lipophilic spirocyclic analogs, such as the N-benzyl derivative 7-benzyl-4,7-diazaspiro[2.5]octan-8-one (C₁₃H₁₆N₂O), which has an expected significantly higher Log P due to the additional benzyl group. The low Log P of the target compound suggests it will confer greater aqueous solubility and reduced non-specific binding to the derivative, while the TPSA is within the favorable range for oral absorption [1].

Physicochemical Property Medicinal Chemistry ADME Prediction

Orthogonal Reactivity of Free Amine and Lactam

The core scaffold of 4,7-diazaspiro[2.5]octan-8-one presents two distinct and differentially reactive nitrogen environments: a nucleophilic secondary amine (N4) and an electrophilic lactam carbonyl (C8) adjacent to a secondary amine (N7) . This is in contrast to the fully saturated analog 4,7-diazaspiro[2.5]octane (C₆H₁₂N₂), which lacks the carbonyl entirely, offering only two secondary amines. Similarly, a Boc-protected analog masks the amine functionality, rendering it inert until deprotected. The target compound's orthogonal reactivity profile enables chemoselective transformations, such as alkylation or acylation at the free amine, or reduction/hydrolysis at the lactam site, providing a level of synthetic control not available with simpler or protected analogs .

Organic Synthesis Building Block Medicinal Chemistry

p53-MDM2 Interaction Inhibitor Precursor

The 4,7-diazaspiro[2.5]octane core is a validated scaffold for developing inhibitors of the p53-Mdm2 protein-protein interaction, a key target in oncology [1]. Patent literature and medicinal chemistry reports explicitly claim derivatives of 4,7-diazaspiro[2.5]octane as potent Mdm2 inhibitors with anti-tumor activity [2]. For example, DS-5272, a compound incorporating a modified 4,7-diazaspiro[2.5]octane variant, was identified as a potent and orally active p53-Mdm2 interaction inhibitor [3]. 4,7-Diazaspiro[2.5]octan-8-one serves as a direct, versatile precursor for introducing this privileged scaffold into new chemical entities targeting this pathway, unlike simple piperazines which lack the three-dimensional geometry required for effective PPI inhibition.

Oncology Medicinal Chemistry Protein-Protein Interaction

Validated Applications of 4,7-Diazaspiro[2.5]octan-8-one


p53-MDM2 Inhibitors for Oncology

This compound is the foundational building block for constructing the 4,7-diazaspiro[2.5]octane core found in potent and orally active p53-Mdm2 interaction inhibitors, such as DS-5272 [1]. The rigid, three-dimensional scaffold is essential for achieving the specific binding conformation required to disrupt this validated oncology target [2]. Utilizing this unprotected lactam-amine allows for direct and efficient incorporation into imidazothiazole and other heterocyclic frameworks disclosed in patent literature.

BACE1 (β-Secretase) Inhibitors

The spirocyclic framework is a privileged scaffold in the development of BACE1 inhibitors for Alzheimer's disease, as it can effectively reduce molecular flexibility and improve binding affinity . 4,7-Diazaspiro[2.5]octan-8-one provides a compact, low-molecular-weight core with a high Fsp³ (0.83) and balanced physicochemical properties (Log P ~ -0.11, TPSA = 41.13 Ų) that are ideal for generating lead compounds with favorable brain penetration characteristics.

ROMK (Kir1.1) Channel Inhibitors

The 4,7-diazaspiro[2.5]octane scaffold has been identified as a key structural motif in patent literature for inhibitors of the renal outer medullary potassium (ROMK) channel, a target for novel diuretics and treatments for hypertension and heart failure [3]. 4,7-Diazaspiro[2.5]octan-8-one serves as the requisite unprotected core for introducing this specific spirocyclic diamine system into more complex ROMK inhibitor pharmacophores.

Spirocyclic Libraries by Parallel Synthesis

The orthogonal reactivity of the free secondary amine (N4) and the lactam carbonyl (N7-C8=O) makes this compound an ideal central scaffold for diversity-oriented synthesis . Medicinal chemists can selectively functionalize the amine via alkylation, acylation, or reductive amination, while independently utilizing the lactam for reduction or ring-opening reactions. This enables the rapid generation of diverse, stereochemically defined spirocyclic libraries for screening against a wide range of biological targets.

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